6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
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Description
6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as MQLS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MQLS is a quinazolinone derivative that has shown promising results in the treatment of various diseases, including cancer and Alzheimer's disease. In
Scientific Research Applications
Synthesis and Anticancer Activity : A study by Nowak et al. (2014) on the synthesis of 6-(Morpholin-4-yl)benzo[h]quinazolin-4(3H)-one derivatives revealed interesting anticancer activities. These compounds were prepared under Buchwald–Hartwig conditions, showing potential in cancer treatment research (Nowak et al., 2014).
PI3K Inhibitors and Anticancer Agents : Shao et al. (2014) reported on 2-substituted-3-sulfonamino-5-(4-morpholinoquinazolin-6-yl)benzamides as novel structures of PI3K inhibitors with significant anticancer properties. These compounds showed potent antiproliferative activities against various human cancer cell lines, suggesting their potential as anticancer agents (Shao et al., 2014).
Antiviral Properties : A study by Selvam et al. (2007) involved the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones, demonstrating significant antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona. This research suggests the potential application of quinazolin-4-one derivatives in antiviral therapies (Selvam et al., 2007).
Heterocyclic Synthesis : Fathalla et al. (2002) described a novel domino-reaction for the synthesis of N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and related compounds. This study highlights the importance of quinazolinones in the field of chemical synthesis, particularly in the formation of complex heterocyclic compounds (Fathalla et al., 2002).
Solvent-Free Synthesis : Martins et al. (2009) discussed solvent-free methods for synthesizing various heterocycles, including quinazolinones. This approach is significant for environmentally friendly chemical processes and highlights the versatility of quinazolinone derivatives in chemical synthesis (Martins et al., 2009).
properties
IUPAC Name |
6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16-14-10-12(19-5-8-22-9-6-19)3-4-15(14)18-17(24)20(16)11-13-2-1-7-23-13/h3-4,10,13H,1-2,5-9,11H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYUQGVIQIAMTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-morpholin-4-yl-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
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